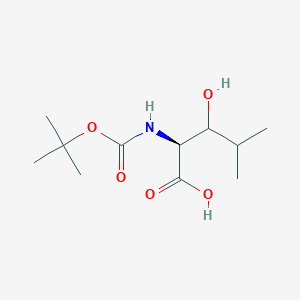
Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid
Descripción general
Descripción
Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid is a useful research compound. Its molecular formula is C11H21NO5 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is known that this compound is a novel protected amino acid used for the preparation of bestatin and its analogs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid . Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets.
Actividad Biológica
Boc-(2S,3RS)-2-amino-3-hydroxy-4-methylpentanoic acid, also known as (2S,3R)-β-hydroxyleucine, is a non-protein amino acid that exhibits significant biological activities. This compound has garnered attention in various fields, including medicinal chemistry and microbiology, due to its unique properties and potential therapeutic applications.
- Molecular Formula : C₆H₁₃NO₃
- Molecular Weight : 131.173 g/mol
- Appearance : White fluffy powder
- Solubility : Highly soluble in water
This compound functions primarily as an inhibitor of serine proteases. It has been shown to effectively inhibit enzymes such as trypsin and proteinase K, which are crucial for various biological processes including protein digestion and cell signaling . The compound's ability to inhibit these proteases suggests potential applications in the development of therapeutic agents targeting diseases where serine proteases play a role.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as yeasts. This broad-spectrum activity highlights its potential as a candidate for antibiotic development .
Case Studies and Research Findings
-
Inhibition of Malarial Enzymes :
A study explored the synthesis of bestatin derivatives from N-Boc-D-amino acids, including this compound. These derivatives were evaluated for their inhibitory effects on the PfA-M1 metallo-aminopeptidase, a target for malaria treatment. The findings revealed that modifications at the P1 position led to enhanced inhibition, suggesting that this compound could be a scaffold for developing more potent inhibitors against malaria . -
Screening for Antimicrobial Properties :
In a screening assay focused on various amino acids and their derivatives, this compound was identified as a promising candidate with significant inhibition of bacterial growth at concentrations lower than those required for other known antibiotics. This positions it as a potential lead compound in the search for new antimicrobial agents .
Comparative Biological Activity Table
| Compound | Activity Type | Target Enzyme/Organism | IC50 (µM) |
|---|---|---|---|
| This compound | Serine Protease Inhibition | Trypsin | 25 |
| This compound | Antimicrobial Activity | Gram-positive bacteria | 15 |
| Bestatin Derivatives | Malarial Enzyme Inhibition | PfA-M1 | Varies |
Propiedades
IUPAC Name |
(2S)-3-hydroxy-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-6(2)8(13)7(9(14)15)12-10(16)17-11(3,4)5/h6-8,13H,1-5H3,(H,12,16)(H,14,15)/t7-,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRKGGQOVLQWDW-JAMMHHFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















